molecular formula C15H30ClNO4 B10799270 Octanoyl L-Carnitine Chloride

Octanoyl L-Carnitine Chloride

Cat. No.: B10799270
M. Wt: 323.85 g/mol
InChI Key: MYMFUYYXIJGKKU-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octanoyl L-Carnitine Chloride is a medium-chain acylcarnitine, specifically the octanoyl ester of L-carnitine. It is a physiologically active compound that plays a significant role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is particularly important in metabolic processes and has been studied for its potential therapeutic applications in various medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoyl L-Carnitine Chloride typically involves the esterification of L-carnitine with octanoic acid. This reaction is usually catalyzed by an acid or base, and the product is purified through crystallization or chromatography. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Octanoyl L-Carnitine Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its alcohol, ketone, and substituted ester forms.

Mechanism of Action

Octanoyl L-Carnitine Chloride exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferases, which catalyze the transfer of the acyl group from CoA to carnitine, forming acylcarnitine. This process is crucial for maintaining energy homeostasis, especially during periods of increased energy demand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanoyl L-Carnitine Chloride is unique due to its specific chain length, which allows it to be efficiently utilized in metabolic processes without the complications associated with longer-chain acylcarnitines. Its solubility and stability also make it a preferred choice for various research applications .

Properties

IUPAC Name

[(2R)-3-carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMFUYYXIJGKKU-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.